![molecular formula C16H25NO2 B1305810 2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine CAS No. 400748-66-5](/img/structure/B1305810.png)
2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine" is a derivative of tetrahydro-pyran with a methoxy-phenyl group and an ethylamine moiety. This structure suggests potential biological activity, possibly in the realm of neurotransmitter uptake inhibition, which is a common target for antidepressant drugs .
Synthesis Analysis
The synthesis of related tetrahydro-pyran derivatives has been explored in various studies. For instance, a protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation has been reported, which offers advantages such as shorter reaction times and higher yields . Additionally, the synthesis of dihydro-2-disubstituted-2H-pyran-3(4H)-ones and related compounds has been achieved through hydrogenolysis and subsequent chemical transformations . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydro-pyran derivatives can be complex, with the potential for multiple stereocenters and substituents affecting the overall conformation and reactivity. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The reactivity of tetrahydro-pyran derivatives can vary depending on the substituents present. For instance, the reaction of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds can lead to the formation of 2H-pyran-2-ones . Similarly, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with various amines has been shown to yield corresponding diamides . These reactions highlight the versatility of tetrahydro-pyran derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-pyran derivatives are influenced by their molecular structure. The presence of methoxy and phenyl groups can affect the compound's lipophilicity, solubility, and potential to interact with biological targets. For example, the antidepressant activity of certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has been linked to their ability to inhibit neurotransmitter uptake, with modifications at the aryl ring enhancing this activity . The physical properties such as melting point, boiling point, and solubility would be determined by the specific functional groups and overall molecular geometry.
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, similar compounds have been studied for their safety and hazards1314.
Orientations Futures
The future directions for this compound are not directly available. However, similar compounds have been studied for their potential applications in various fields such as the fabrication of polymeric solar cells and the development of optoelectronic devices1516.
Please note that the information provided is based on the available literature and may not be fully accurate or comprehensive for “2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine”. Further research and studies are needed to provide a more detailed analysis.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2)12-16(8-10-17,9-11-19-15)13-4-6-14(18-3)7-5-13/h4-7H,8-12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKVYLVDXNEOQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

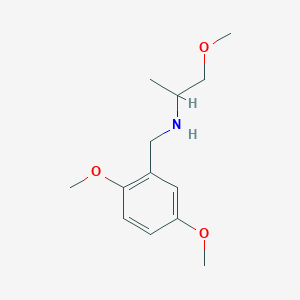
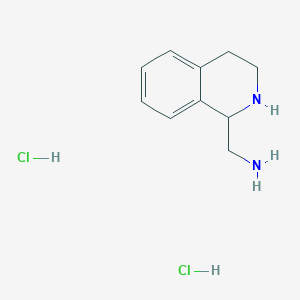
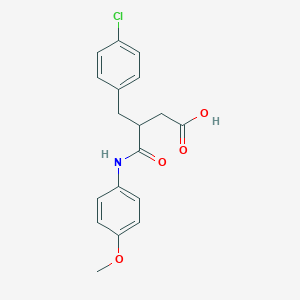
![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)
![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)
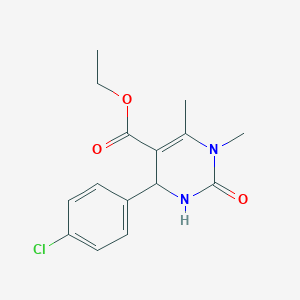
![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)
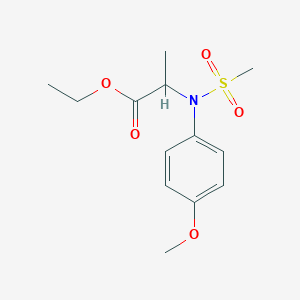
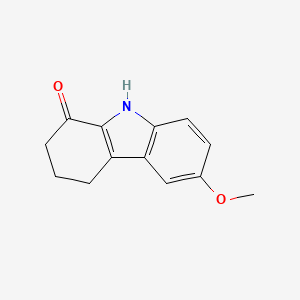
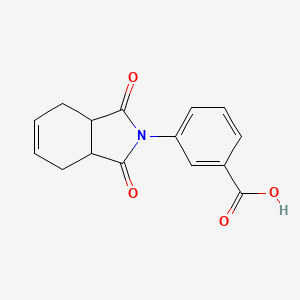
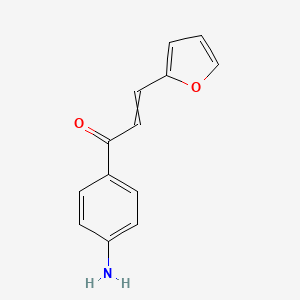
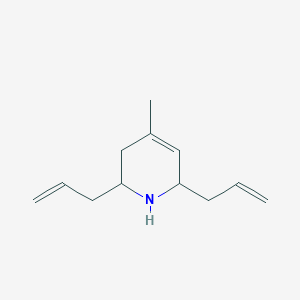

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)